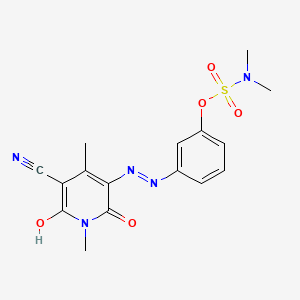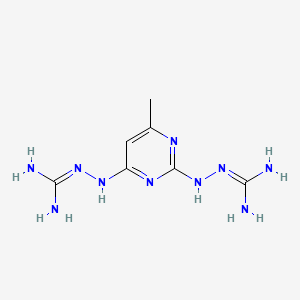![molecular formula C22H17N3O B13735250 [4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]methanol](/img/structure/B13735250.png)
[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]methanol is a complex organic compound characterized by its unique structure, which includes a phenyl group substituted with a methanol group and a terpyridine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]methanol typically involves multi-step organic reactions. One common method includes the coupling of a terpyridine derivative with a benzyl alcohol derivative under specific reaction conditions. The reaction often requires the use of catalysts such as palladium or copper complexes to facilitate the coupling process. The reaction conditions may include elevated temperatures and inert atmospheres to ensure the desired product yield.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield benzaldehyde or benzoic acid derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, [4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]methanol is used as a ligand in coordination chemistry. Its terpyridine moiety allows it to form stable complexes with various metal ions, which are useful in catalysis and materials science.
Biology
In biological research, this compound can be used to study metal ion interactions with biological molecules. Its ability to form complexes with metal ions makes it a valuable tool in bioinorganic chemistry.
Medicine
Potential applications in medicine include its use as a building block for designing new drugs or diagnostic agents. Its unique structure allows for the exploration of new therapeutic pathways.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and nanomaterials, due to its ability to form stable complexes with metals.
Mécanisme D'action
The mechanism of action of [4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]methanol involves its ability to coordinate with metal ions through its terpyridine moiety. This coordination can influence various molecular targets and pathways, depending on the specific metal ion involved. For example, in catalysis, the metal complex can facilitate specific chemical transformations by stabilizing transition states or intermediates.
Comparaison Avec Des Composés Similaires
Similar Compounds
[4-(2,6-dipyridin-2-ylpyridin-4-yl)benzoic acid]: Similar structure but with a carboxylic acid group instead of a methanol group.
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds also contain pyridine rings and exhibit similar coordination chemistry.
Propriétés
Formule moléculaire |
C22H17N3O |
|---|---|
Poids moléculaire |
339.4 g/mol |
Nom IUPAC |
[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]methanol |
InChI |
InChI=1S/C22H17N3O/c26-15-16-7-9-17(10-8-16)18-13-21(19-5-1-3-11-23-19)25-22(14-18)20-6-2-4-12-24-20/h1-14,26H,15H2 |
Clé InChI |
AHJRDAJMQPRPKC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)C4=CC=C(C=C4)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(6R,7R)-3-[(acetyloxy)methyl]-8-oxo-7-[2-(thiophen-3-yl)acetamido]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13735172.png)

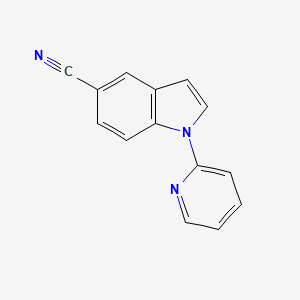


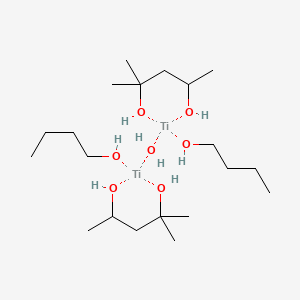
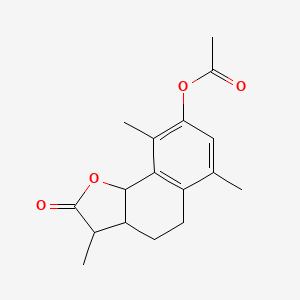
![4-[(3R,10S,12S,13R,17R)-3,12-dihydroxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B13735229.png)
